molecular formula C18H17BrN2O4 B12326679 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B12326679
M. Wt: 405.2 g/mol
InChI Key: SPMAMHQSCXKIFX-UHFFFAOYSA-N
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Description

13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is a complex heterocyclic compound It is characterized by its unique structure, which includes a bromine atom, a phenylmethoxy group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the diazatricyclic core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione apart is its unique combination of functional groups and its diazatricyclic core. This structure imparts specific chemical reactivity and potential biological activity that are distinct from other similar compounds .

Properties

Molecular Formula

C18H17BrN2O4

Molecular Weight

405.2 g/mol

IUPAC Name

13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C18H17BrN2O4/c19-13-9-20-10-14-21(7-4-8-24-14)18(23)15(20)17(16(13)22)25-11-12-5-2-1-3-6-12/h1-3,5-6,9,14H,4,7-8,10-11H2

InChI Key

SPMAMHQSCXKIFX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN3C=C(C(=O)C(=C3C2=O)OCC4=CC=CC=C4)Br)OC1

Origin of Product

United States

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